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Compound of Interest

Compound Name: GSK-2793660

Cat. No.: B3323170 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of GSK-2793660, an investigational oral inhibitor of

Cathepsin C (CTSC), and its effects on downstream protease activity. The information is

compiled from publicly available clinical trial data and pharmacological studies, offering a

valuable resource for researchers in inflammation, autoimmune diseases, and drug

development.

Mechanism of Action: Targeting the Activation of
Neutrophil Serine Proteases
GSK-2793660 is an oral, irreversible inhibitor of Cathepsin C.[1][2][3] CTSC is a lysosomal

cysteine protease that plays a crucial role in the activation of several pro-inflammatory

neutrophil serine proteases (NSPs), including neutrophil elastase (NE), cathepsin G (CTSG),

and proteinase 3 (PR3).[1][2] By inhibiting CTSC, GSK-2793660 aims to prevent the

maturation of these NSPs, thereby reducing their activity and mitigating downstream

inflammatory processes.[1] This mechanism of action makes CTSC inhibitors a potential

therapeutic strategy for a variety of inflammatory diseases.
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Caption: Mechanism of action of GSK-2793660.
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Comparative Efficacy: GSK-2793660 in a Phase I
Clinical Trial
A Phase I, first-in-human study evaluated the safety, tolerability, pharmacokinetics, and

pharmacodynamics of GSK-2793660 in healthy male subjects. The study involved single

escalating oral doses (0.5 to 20 mg) and once-daily doses of 12 mg for 21 days.[1][2]

Inhibition of Cathepsin C
GSK-2793660 demonstrated dose-dependent inhibition of whole blood CTSC activity.[1]

Following a single 12 mg dose, significant inhibition was observed. With once-daily dosing of

12 mg for 21 days, a high level of CTSC inhibition was achieved rapidly and sustained

throughout the dosing period.[1]

Effect on Downstream Neutrophil Serine Proteases
Despite the potent inhibition of CTSC, the effect on downstream NSP activity was modest.[1][2]

This suggests that near-complete inhibition of CTSC may be required to significantly impact the

activation of NSP proenzymes.

Biomarker Dose Duration Result

Cathepsin C (CTSC)

Activity
12 mg once daily 21 days

≥90% inhibition within

3 hours on day 1.[1][2]

Neutrophil Elastase

(NE) Activity
12 mg once daily 21 days

Approximately 20%

reduction.[1]

Cathepsin G (CTSG)

Activity
12 mg once daily 21 days

Approximately 20%

reduction.[1]

Proteinase 3 (PR3)

Activity
12 mg once daily 21 days

Approximately 20%

reduction.[1]

Comparison with Other Cathepsin C Inhibitors
While direct head-to-head comparative studies are limited, a key distinction can be made

between GSK-2793660 and another clinical-stage CTSC inhibitor, brensocatib (formerly
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AZD7986).

Feature GSK-2793660 Brensocatib (AZD7986)

Mechanism Irreversible inhibitor Reversible inhibitor

Clinical Development

Phase I completed,

development appears to be

discontinued.[4]

Phase III trials ongoing for

bronchiectasis.

Reported Adverse Events

Palmar-plantar epidermal

desquamation in a majority of

subjects on repeat dosing.[1]

[2]

Generally well-tolerated in

clinical trials.

The differing reversibility of these inhibitors may contribute to their distinct clinical profiles and

tolerability.

Experimental Protocols
Detailed experimental protocols for the assays used in the Phase I study of GSK-2793660 are

not fully available in the public domain. However, the general methodologies can be outlined

based on the study publication.

Whole Blood Cathepsin C Activity Assay
This assay would typically involve the collection of whole blood samples from subjects at

various time points post-dosing. A specific fluorogenic substrate for CTSC would be added to

the blood lysate, and the rate of fluorescence generation, corresponding to enzyme activity,

would be measured using a plate reader. The percentage of inhibition would be calculated by

comparing the activity in samples from GSK-2793660-treated subjects to those from placebo-

treated subjects.

Neutrophil Serine Protease Activity Assays
Similar to the CTSC assay, whole blood or isolated neutrophils would be used. Specific

substrates for NE, CTSG, and PR3 would be employed to measure the activity of each
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respective protease. The change in activity from baseline or in comparison to a placebo group

would be determined to assess the downstream effect of GSK-2793660.
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Caption: Generalized workflow for pharmacodynamic assays.

Safety and Tolerability
Single oral doses of GSK-2793660 were generally well-tolerated. However, a significant

adverse event was observed with repeat dosing. Seven out of ten subjects receiving 12 mg of

GSK-2793660 daily for 21 days experienced epidermal desquamation on the palms of their

hands and soles of their feet, which began 7-10 days after starting the treatment.[1][2] This

finding suggests a previously unknown role for CTSC or its target proteases in maintaining the

integrity of the epidermis in these specific areas.[1]

Conclusion
GSK-2793660 is a potent, irreversible inhibitor of Cathepsin C that achieves high levels of

target engagement in humans. However, this profound inhibition of CTSC translated to only

modest reductions in the activity of downstream neutrophil serine proteases in a Phase I

clinical trial. The development of palmar-plantar desquamation with repeat dosing presents a

significant safety concern and has likely impacted its further clinical development. Future

research into CTSC inhibitors may need to focus on optimizing the degree of inhibition to

achieve a therapeutic effect on downstream proteases while avoiding adverse effects on skin

integrity. The development of reversible inhibitors like brensocatib may offer an alternative

approach with an improved safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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